3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
Description
3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is a bicyclic heterocyclic compound featuring a fused imidazole and pyrazine ring system. The molecule is substituted with methyl groups at positions 3 and 8, conferring distinct electronic and steric properties. This scaffold is part of the imidazo[1,2-a]pyrazine family, which is recognized for its versatility in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H13N3/c1-6-5-10-8-7(2)9-3-4-11(6)8/h5,7,9H,3-4H2,1-2H3 |
InChI Key |
KZZOWPWALYLMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NC=C(N2CCN1)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors via Cesium Carbonate Catalysis
A common method involves the cyclization of precursors such as bromoacetylene derivatives with pyrrole or pyrazine rings. The reaction is catalyzed by cesium carbonate in a polar aprotic solvent like dimethyl sulfoxide. This base-promoted intramolecular cyclization efficiently forms the imidazo[1,2-a]pyrazine ring system with methyl substitutions introduced via the starting materials.
Iodine-Catalyzed One-Pot Three-Component Synthesis
An efficient room-temperature method uses iodine as a catalyst in a one-pot three-component reaction involving:
- 2-aminopyrazine derivatives,
- tert-butyl isocyanide or cyclohexyl isocyanide,
- appropriate aldehydes.
This method yields imidazo[1,2-a]pyrazine derivatives in moderate to good yields. The iodine catalyzes the cyclization and condensation steps, simplifying the synthesis and reducing reaction times.
Multi-Step Alkylation and Cyclization Routes
Research on analogues of imidazo[1,2-a]pyrazines shows synthetic sequences including:
- Alkylation of protected glycine derivatives with bromides,
- Reflux with ammonium acetate in toluene to form imidazole intermediates,
- Regioselective N-alkylation with bromoacetate derivatives,
- One-pot deprotection and cyclization to form lactam cores,
- Reduction of lactams to amines,
- Further functionalization by amidation, bromination, and palladium-catalyzed amination.
These sequences, although longer (6 to 9 steps), allow precise substitution patterns such as methyl groups at the 3 and 8 positions. Yields vary from moderate (around 10%) to good (up to 39% in some steps).
| Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Cesium carbonate catalyzed cyclization | Bromoacetylene precursors, pyrrole/pyrazine derivatives | Dimethyl sulfoxide, base catalysis | Moderate to good | Efficient for methyl-substituted imidazo[1,2-a]pyrazines |
| Iodine-catalyzed one-pot synthesis | 2-Aminopyrazine, tert-butyl or cyclohexyl isocyanide, aldehydes | Room temperature, iodine catalyst | Moderate to good | Simplified procedure, broad substrate scope |
| Multi-step alkylation and cyclization | Protected glycine derivatives, bromides, ammonium acetate, bromoacetates, Pd catalysts | Reflux, heating, multiple steps | 3.7% to 39% per step | Allows regioselective methyl substitution, complex but versatile |
- The cesium carbonate catalyzed method reliably produces 3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine with good purity.
- Iodine-catalyzed synthesis is notable for operational simplicity and moderate yields, suitable for library synthesis.
- Multi-step sequences enable precise functionalization but require careful control of reaction conditions and purification steps.
- Characterization typically includes nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) confirming the structure and substitution pattern.
- Yields and regioselectivity depend strongly on precursor substitution and reaction conditions.
The preparation of 3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is achieved via several synthetic routes, each with advantages and limitations. The choice of method depends on the desired substitution pattern, scale, and available starting materials. Recent advances such as iodine-catalyzed one-pot synthesis offer streamlined approaches, while classical multi-step alkylation and cyclization sequences provide versatility for complex analogues.
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and applications across medicinal chemistry, organic synthesis, and materials science.
Scientific Research Applications
3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is used as a building block in the synthesis of complex molecules and materials. It is also studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties, and is explored as a potential drug candidate because of its ability to interact with various biological targets. It is also used in the development of new materials with specific properties, such as conductivity and fluorescence.
Chemistry
In chemistry, 3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine serves as a building block for synthesizing more complex molecules and materials. The synthesis of 3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by adding propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired imidazo[1,2-a]pyrazine structure.
Biology
This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
Due to its ability to interact with various biological targets, 3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is explored as a potential drug candidate.
Industry
3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is used in developing new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The exact mechanisms are not fully understood, but it is believed to interact with enzymes, receptors, and other proteins, leading to various biological effects. Studies have shown that it can inhibit certain kinases and other enzymes, which may contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The imidazo[1,2-a]pyrazine core allows diverse substitutions that modulate bioactivity. Key analogs include:
Key Observations :
- Methyl vs.
- Halogenation : Chlorine at C3 (as in ) may improve binding affinity via hydrophobic interactions, analogous to chloro-substituted pharmaceuticals.
- Piperazinyl Derivatives : The 8-piperazinyl group in Compound 2a demonstrates how nitrogen-containing substituents can fine-tune receptor selectivity.
Physicochemical and Optical Properties
Biological Activity
3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₁₃N₃
- Molecular Weight : 151.21 g/mol
- CAS Number : 1250515-54-8
Recent studies have identified several mechanisms through which 3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine exerts its biological effects:
- Inhibition of ENPP1 : A notable study highlighted that derivatives of imidazo[1,2-a]pyrazine act as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). This enzyme negatively regulates the cGAS-STING pathway involved in immune response. The compound demonstrated an IC₅₀ value of 5.70 nM against ENPP1 and showed promising results in enhancing antitumor efficacy when combined with anti-PD-1 antibody treatments in murine models .
- AMPAR Modulation : Another significant finding indicated that imidazo[1,2-a]pyrazines can function as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). These compounds were shown to disrupt protein interactions critical for receptor function, leading to anticonvulsant effects in animal models .
Biological Activities
The biological activities of 3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine can be categorized as follows:
Antitumor Activity
- Mechanism : The inhibition of ENPP1 enhances the immune response against tumors by promoting the cGAS-STING pathway.
- Study Results : In vivo studies demonstrated a tumor growth inhibition rate of 77.7% when combined with anti-PD-1 therapy .
Anticonvulsant Effects
- Mechanism : Modulation of AMPARs leads to increased seizure protection.
- Study Results : The compound showed robust protection against seizures in models using pentylenetetrazole (PTZ) and corneal kindling methods .
Case Studies
Several case studies have been documented regarding the use of imidazo[1,2-a]pyrazine derivatives:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the imidazo[1,2-a]pyrazine core can significantly impact its biological activity. For example:
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to synthesize 3,8-dimethylimidazo[1,2-a]pyrazine derivatives?
- Methodological Answer: A widely used approach involves cyclization reactions of intermediate hydrazinopyrazinones with carbonyl-containing compounds (e.g., ortho- or meta-substituted acids). Activation with carbonyldiimidazole (CDI) enhances reactivity, followed by reflux in anhydrous dimethylformamide (DMFA) for 24 hours. This method ensures chemical diversity and structural confirmation via elemental analysis and ¹H NMR .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer: ¹H NMR is essential for confirming the imidazo[1,2-a]pyrazine core. Key proton signals include doublets for H-5 (δ 7.15–7.28 ppm) and H-6 (δ 7.50–7.59 ppm) in the pyrazinone fragment. Elemental analysis validates purity, while mass spectrometry confirms molecular weight .
Q. What in vitro assays are standard for evaluating acetylcholinesterase (AChE) inhibition?
- Methodological Answer: The modified Ellman’s method is typically used, measuring thiocholine production via spectrophotometry. Antioxidant activity is assessed via DPPH radical scavenging assays. Parallel assays for butyrylcholinesterase (BuChE) selectivity are recommended to distinguish target specificity .
Advanced Research Questions
Q. How can synthetic yields of imidazo[1,2-a]pyrazine derivatives be optimized?
- Methodological Answer: Reaction parameters such as temperature (e.g., 100°C for CDI activation), solvent choice (anhydrous DMFA), and substituent electronic effects significantly impact yields. Systematic variation of aryl/heteroaryl groups at the 3- and 7-positions can improve cyclization efficiency .
Q. What strategies resolve contradictions in reported biological activities of structural analogs?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., enzyme source, pH) or impurities. Cross-validate results using orthogonal assays (e.g., kinetic vs. endpoint AChE assays). Molecular docking studies can clarify substituent effects on binding interactions with AChE active sites .
Q. How can computational modeling enhance structure-activity relationship (SAR) studies?
- Methodological Answer: Perform molecular docking (e.g., with AChE crystal structures) to predict binding modes. Validate predictions via site-directed mutagenesis or kinetic inhibition studies. For example, bulky substituents at the 8-position may sterically hinder AChE binding, reducing inhibitory activity .
Q. What are critical considerations in designing multi-targeted studies (e.g., AChE inhibition and antioxidant activity)?
- Methodological Answer: Balance substituent hydrophobicity (for AChE binding) with electron-donating groups (for radical scavenging). Use orthogonal assays (e.g., AChE inhibition vs. DPPH scavenging) and control for off-target effects via counter-screening against unrelated enzymes .
Q. How are ambiguous NMR signals in complex derivatives assigned?
- Methodological Answer: Compare coupling patterns (e.g., doublets for H-5/H-6) and δ values with literature. For example, methyl groups at the 3- and 8-positions deshield adjacent protons, shifting signals upfield. 2D NMR (COSY, HSQC) can resolve overlapping peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
